molecular formula C16H22N4O4 B15188672 4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid CAS No. 80712-35-2

4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid

Cat. No.: B15188672
CAS No.: 80712-35-2
M. Wt: 334.37 g/mol
InChI Key: YOOFTFYXWHMXQR-UHFFFAOYSA-N
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Description

4-[4-[Dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted at the para position with a piperazine ring. The piperazine moiety is further modified by a urea-based functional group containing dimethylcarbamoyl and methylcarbamoyl substituents. This structural complexity distinguishes it from simpler piperazine-containing benzoic acid derivatives.

Properties

CAS No.

80712-35-2

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C16H22N4O4/c1-17(2)15(23)18(3)16(24)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(21)22/h4-7H,8-11H2,1-3H3,(H,21,22)

InChI Key

YOOFTFYXWHMXQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Biological Activity

4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid, with the molecular formula C16H22N4O4 and a molecular weight of 334.37 g/mol, is a compound of interest in pharmacological research. Its structure includes a piperazine ring, which is often associated with various biological activities, including potential therapeutic effects.

This compound's biological activity is primarily linked to its ability to interact with various biological pathways. Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells . These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid can induce significant activation of proteasomal chymotrypsin-like activity, which is essential for protein degradation. For instance, certain benzoic acid derivatives have shown enhancements in enzyme activities at concentrations as low as 5 μM .

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
Proteasome ActivationCompound 1Induces chymotrypsin-like activity
AntimicrobialCompound 2Effective against C. parvum
Enzyme InhibitionCompound 3Inhibits cathepsins B and L

Notable Research Findings

  • Antimicrobial Properties : Research has indicated that derivatives of benzoic acid, including those similar to the target compound, exhibit antimicrobial properties, which could be leveraged in treating infections .
  • Proteostasis Modulation : The capacity to modulate the UPP and ALP pathways suggests that this compound may play a role in anti-aging therapies by enhancing cellular protein turnover and reducing the accumulation of damaged proteins .
  • Potential Side Effects : While promising, some studies also highlight potential cardiotoxicity associated with related compounds due to ion channel inhibition, necessitating further investigation into the safety profile of 4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s piperazine-benzoic acid backbone is shared with several analogs, but its unique substituents confer distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
4-[4-[Dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid C₁₇H₂₃N₅O₄ 361.40 Dimethylcarbamoyl, methylcarbamoyl urea Not reported
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 4-Methylpiperazine 187–190
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol C₁₃H₂₀N₂O 220.31 4-Methylpiperazine, benzyl alcohol 96–98
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Fmoc-protected piperazine, acetic acid Not reported
Key Observations:

Molecular Weight : At 361.40 g/mol, it is significantly heavier than 3-(4-methylpiperazin-1-yl)benzoic acid (220.26 g/mol), which may influence pharmacokinetic properties such as membrane permeability .

Functional Groups : Unlike the Fmoc-protected analog in , the target compound lacks a fluorescent tag, making it more suitable for therapeutic applications than solid-phase peptide synthesis .

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